4-(Isopentylthio)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(Isopentylthio)-2-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group and a benzonitrile core. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which are known for their efficiency in introducing trifluoromethyl groups into organic compounds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Isopentylthio)-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives.
Scientific Research Applications
4-(Isopentylthio)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are explored for developing new drugs, especially those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(isopentylthio)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its trifluoromethyl and isopentylthio groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, is known to influence the compound’s lipophilicity and metabolic stability, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(isopentylthio)-2-(trifluoromethyl)benzonitrile include:
4-(trifluoromethyl)benzonitrile: Lacks the isopentylthio group, making it less versatile in certain chemical reactions.
4-chloro-3,5-bis(trifluoromethyl)benzonitrile: Contains additional trifluoromethyl groups, which can alter its reactivity and applications.
4-(trifluoromethyl)phenylammonium iodide: Features an ammonium group instead of the nitrile group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the trifluoromethyl and isopentylthio groups, which provide a balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H14F3NS |
---|---|
Molecular Weight |
273.32 g/mol |
IUPAC Name |
4-(3-methylbutylsulfanyl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H14F3NS/c1-9(2)5-6-18-11-4-3-10(8-17)12(7-11)13(14,15)16/h3-4,7,9H,5-6H2,1-2H3 |
InChI Key |
JCLWLTZDKYNAQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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